Naringenin-7-O-glucuronide
Overview
Description
Naringenin-7-O-.beta.-D-Glucuronide is a dihydroxyflavanone, a type of polyphenol, derived from naringenin. It is characterized by the replacement of the phenolic hydrogen at position 7 of naringenin with a β-D-glucuronosyl residue . This compound is a metabolite of naringenin, primarily formed by the action of UDP-glucuronosyltransferase isoforms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naringenin-7-O-.beta.-D-Glucuronide can be synthesized through enzymatic glucuronidation of naringenin. The process involves the use of UDP-glucuronosyltransferase enzymes, specifically UGT1A1, UGT1A3, UGT1A6, and UGT1A9 . The reaction typically occurs under mild conditions, with the presence of UDP-glucuronic acid as a co-substrate.
Industrial Production Methods: Industrial production of Naringenin-7-O-.beta.-D-Glucuronide is not extensively documented. it is likely to involve biotechnological methods using microbial or enzymatic systems to achieve efficient glucuronidation of naringenin.
Chemical Reactions Analysis
Types of Reactions: Naringenin-7-O-.beta.-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent naringenin.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Naringenin-7-O-.beta.-D-Glucuronide.
Scientific Research Applications
Naringenin-7-O-.beta.-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoid metabolism and glucuronidation processes.
Biology: The compound is studied for its role in cellular signaling pathways and its effects on various biological processes.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
Naringenin-7-O-.beta.-D-Glucuronide exerts its effects through several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Properties: It modulates cellular signaling pathways, suppresses cytokine and growth factor production, and arrests the cell cycle.
Comparison with Similar Compounds
Naringenin-7-O-.beta.-D-Glucoside: Similar in structure but with a glucoside moiety instead of a glucuronosyl residue.
Naringin: A flavonoid glycoside that also exhibits antioxidant and anti-inflammatory properties.
Uniqueness: Naringenin-7-O-.beta.-D-Glucuronide is unique due to its specific glucuronosyl substitution, which influences its solubility, bioavailability, and metabolic pathways compared to other similar compounds.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)/t13?,16-,17-,18+,19-,21+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCRTIDKZGEVEN-DNPGXZAYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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